3,4-Dichlorophenylacetic acid

Catalog No.
S749939
CAS No.
5807-30-7
M.F
C8H6Cl2O2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenylacetic acid

CAS Number

5807-30-7

Product Name

3,4-Dichlorophenylacetic acid

IUPAC Name

2-(3,4-dichlorophenyl)acetic acid

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

ZOUPGSMSNQLUNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Cl

Synthesis and characterization:

3,4-Dichlorophenylacetic acid (3,4-DCPA) is an organic compound synthesized from various starting materials like phenylacetic acid or chloroacetic acid. Researchers have explored different methods for its synthesis, aiming for improved efficiency, purity, and cost-effectiveness. These methods are documented in scientific literature, allowing researchers to choose the most suitable approach for their specific needs. [, ]

Potential applications in plant science:

,4-DCPA has been studied for its potential applications in plant science, including:

  • Herbicidal activity: Similar to other phenoxycarboxylic acids, 3,4-DCPA exhibits herbicidal properties. However, unlike some widely used herbicides, it is less persistent in the environment. Research has investigated its effectiveness against various weeds, alone or in combination with other herbicides. [, ]
  • Plant growth regulation: Studies suggest that 3,4-DCPA might influence plant growth and development. Researchers are exploring its potential to manipulate plant architecture, fruit set, and other aspects relevant to agriculture. [, ]

Other research areas:

Beyond plant science, 3,4-DCPA has been investigated in other scientific research areas, such as:

  • Material science: Some studies explore the use of 3,4-DCPA in the development of new materials with specific properties. []
  • Environmental studies: Research efforts are directed towards understanding the environmental fate and degradation of 3,4-DCPA, informing potential risks and regulations. []

3,4-Dichlorophenylacetic acid is an organic compound characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions. Its molecular formula is C₈H₆Cl₂O₂, and it has a molar mass of approximately 195.04 g/mol. The compound appears as a white crystalline solid and is soluble in organic solvents but has limited solubility in water . It is primarily recognized for its role as a plant growth regulator, exhibiting auxin-like activity that influences various physiological processes in plants .

DCAA mimics the effects of natural auxins by binding to auxin receptors in plant cells. This binding triggers a signaling cascade that influences various growth processes, including cell elongation, root development, and apical dominance (suppression of bud growth except for the terminal bud) [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters, which can be utilized in various applications.
  • Halogenation: Further halogenation can occur at available positions on the aromatic ring.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis .

The compound functions as an auxin analog, promoting root growth, flower development, and fruit set in various plant species. It induces the expression of auxin-responsive genes and enhances root elongation and adventitious root formation . Its biological activity suggests potential applications in agriculture for improving crop yields and managing plant growth.

3,4-Dichlorophenylacetic acid can be synthesized through several methods:

  • Direct Chlorination: Chlorination of phenylacetic acid using chlorine gas or chlorinating agents.
  • Rearrangement Reactions: Utilizing starting materials like dichlorobenzene derivatives followed by carboxylation.
  • Grignard Reactions: Employing Grignard reagents with appropriate chlorinated compounds to introduce the acetic acid moiety.

These methods allow for variations in yield and purity based on reaction conditions .

3,4-Dichlorophenylacetic acid finds applications in:

  • Agriculture: As a plant growth regulator to enhance root development and fruit yield.
  • Chemical Synthesis: As an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research: In studies investigating auxin signaling pathways and plant physiology .

Several compounds share structural similarities with 3,4-Dichlorophenylacetic acid, notably within the class of chlorophenylacetic acids. The following table highlights these compounds:

Compound NameMolecular FormulaUnique Features
2,4-Dichlorophenoxyacetic acidC₈H₆Cl₂O₃Widely used herbicide with systemic properties
2-Methyl-4-chlorophenoxyacetic acidC₉H₁₁ClO₃Exhibits herbicidal activity; methyl substitution
2,4-DichlorophenolC₆H₄Cl₂OUsed as a disinfectant; lower solubility
Indole-3-acetic acidC₁₁H₉NO₂Major natural auxin; critical for plant development

Uniqueness of 3,4-Dichlorophenylacetic Acid

What distinguishes 3,4-Dichlorophenylacetic acid from its analogs is its specific position of chlorine substitution and its unique biological activity profile. While other compounds may exhibit herbicidal properties or act as growth regulators, 3,4-Dichlorophenylacetic acid's ability to promote root growth without significant toxicity makes it a promising candidate for agricultural applications .

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 3,4-dichlorophenylacetic acid demonstrate distinct behaviors in different solvent systems, primarily influenced by the compound's amphiphilic nature and halogen substitution pattern.

Aqueous solubility is severely limited, with multiple sources confirming that 3,4-dichlorophenylacetic acid is insoluble in water [8] [9] [10] [11] [12]. This poor water solubility results from the hydrophobic nature of the dichlorophenyl moiety, which outweighs the hydrophilic contribution of the carboxylic acid group. The predicted log₁₀ water solubility is -2.74 [13] [14], indicating extremely low aqueous solubility.

Organic solvent solubility is significantly enhanced, with the compound being soluble in organic solvents [15] [16]. The octanol-water partition coefficient (LogP) values range from 2.620 to 2.70 [13] [14] [17], indicating strong lipophilic character and preferential partitioning into organic phases. This high LogP value suggests excellent solubility in nonpolar and moderately polar organic solvents such as alcohols, ethers, esters, and chlorinated solvents.

The molecular electrostatic potential surface analysis reveals that the compound's solubility behavior is governed by the balance between the polar carboxylic acid functionality and the nonpolar, electron-withdrawing dichlorophenyl system [18] [19]. The chlorine substituents contribute to increased molecular polarizability while simultaneously reducing overall polarity through electron withdrawal.

Practical implications for handling and applications include the necessity for organic solvent systems in synthetic procedures, purification processes, and analytical methods. The compound's limited water solubility necessitates careful consideration in pharmaceutical formulation and environmental fate studies.

Thermal Stability and Phase Transition Behavior

3,4-Dichlorophenylacetic acid demonstrates characteristic thermal properties that reflect its molecular structure and intermolecular interactions.

The melting point ranges from 82°C to 91°C across different commercial sources [8] [20] [21] [22] [23] [24] [25], with most high-purity samples exhibiting melting points in the 88-91°C range [26] [22] [24]. This relatively narrow melting range indicates good chemical purity and consistent crystal structure. The crystal form appears as white to almost white powder or crystalline material [8] [26] [27] [22].

Boiling point estimates vary considerably due to the compound's tendency to decompose before reaching its theoretical boiling point. Literature values include 294.45°C (rough estimate) [8], 314°C at 1013 hPa [22], and 328°C [20] [23]. These variations likely reflect different measurement conditions and estimation methods rather than fundamental differences in the compound.

The flash point is reported as 152.1°C [20] [23], indicating moderate thermal stability and relatively safe handling characteristics under normal laboratory conditions.

Thermal stability analysis reveals that 3,4-dichlorophenylacetic acid is stable at room temperature when stored under appropriate conditions [26] [24]. The compound requires sealed, dry storage preferably under inert gas to prevent oxidation and moisture absorption [26] [24]. It exhibits hygroscopic properties, necessitating careful moisture control during storage and handling [26] [24].

Thermodynamic properties calculated using the Joback method include an enthalpy of fusion of 23.82 kJ/mol and an enthalpy of vaporization of 69.20 kJ/mol [13] [14]. The heat capacity increases with temperature, ranging from 276.15 J/mol×K at 640K to 314.61 J/mol×K at 856K [13] [14].

Phase transition behavior shows the compound maintains its solid state at room temperature with no reported polymorphic transitions under normal conditions. The vapor pressure at 25°C is extremely low at 7.9 × 10⁻⁵ mmHg [28], indicating minimal volatility under ambient conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 3,4-dichlorophenylacetic acid provides comprehensive structural confirmation and analytical identification capabilities through multiple complementary techniques.

Infrared Spectroscopy (IR) reveals characteristic absorption bands that confirm the presence of key functional groups. The gas-phase IR spectrum is available in the NIST EPA-IR Vapor Phase Library [3] [4], showing diagnostic peaks including:

  • Carboxylic acid O-H stretch at approximately 2400-3400 cm⁻¹ (broad)
  • Carbonyl C=O stretch at approximately 1690-1720 cm⁻¹
  • Aromatic C=C stretches at approximately 1600 and 1500 cm⁻¹
  • C-H stretches for aromatic protons at approximately 3100 cm⁻¹
  • Aliphatic C-H stretches at approximately 2850-2990 cm⁻¹
  • C-Cl stretches in the 600-800 cm⁻¹ region

The IR spectral characteristics are consistent with related phenylacetic acid derivatives, with the chlorine substituents causing slight shifts in peak positions due to electronic effects [29].

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information through both ¹H and ¹³C NMR analysis. ¹H NMR spectra typically show:

  • Aromatic protons in the 7.0-7.5 ppm region with characteristic splitting patterns reflecting the 3,4-dichloro substitution
  • Methylene protons (-CH₂-) at approximately 3.6 ppm as a singlet
  • Carboxylic acid proton at approximately 12 ppm (exchangeable with D₂O)

¹³C NMR spectra exhibit signals for:

  • Aromatic carbons in the 120-140 ppm region
  • Quaternary aromatic carbons bearing chlorine substituents
  • Methylene carbon at approximately 40 ppm
  • Carbonyl carbon at approximately 175 ppm

NMR analysis confirms structural integrity and is routinely used by commercial suppliers for quality control [26] [24].

Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Electron ionization mass spectrometry shows:

  • Molecular ion peak at m/z 205 corresponding to [M]⁺
  • Characteristic fragmentation including loss of COOH (m/z 160)
  • Chlorine isotope patterns showing M+2 peaks due to ³⁵Cl/³⁷Cl isotopic distribution
  • Base peak typically corresponding to the dichlorophenyl cation fragment

The mass spectral data is available in the NIST Mass Spectrometry Data Center database [30], providing reference standards for analytical identification.

UV-Visible Spectroscopy reveals aromatic π→π* transitions with absorption maxima influenced by the electron-withdrawing chlorine substituents. The chromophoric system consists of the substituted benzene ring, with chloro substituents causing bathochromic shifts compared to unsubstituted phenylacetic acid.

XLogP3

3.1

UNII

713NZ1A32D

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5807-30-7

Wikipedia

2-(3,4-dichlorophenyl)ethanoic acid

Dates

Last modified: 08-15-2023

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